molecular formula C9H7IN2O B12797279 7-Amino-5-iodo-8-quinolinol CAS No. 18472-10-1

7-Amino-5-iodo-8-quinolinol

Cat. No.: B12797279
CAS No.: 18472-10-1
M. Wt: 286.07 g/mol
InChI Key: JJCLLNDLDHJDRA-UHFFFAOYSA-N
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Description

7-Amino-5-iodo-8-quinolinol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 7th position, an iodine atom at the 5th position, and a hydroxyl group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Gattermann reaction, where 5-amino-8-quinolinol is treated with iodine and a suitable catalyst to introduce the iodine atom at the 5th position .

Industrial Production Methods: Industrial production methods for 7-Amino-5-iodo-8-quinolinol often involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-5-iodo-8-quinolinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products:

Scientific Research Applications

7-Amino-5-iodo-8-quinolinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-5-iodo-8-quinolinol involves its ability to chelate metal ions, which can disrupt metal-dependent biological processes. This chelation can inhibit the activity of metalloenzymes and interfere with metal ion homeostasis in cells. The compound’s antifungal and antimicrobial activities are attributed to its ability to disrupt the integrity of microbial cell membranes and inhibit essential enzymatic functions .

Comparison with Similar Compounds

    5-Chloro-7-iodo-8-quinolinol: Known for its antifungal and antibacterial properties.

    5,7-Diiodo-8-quinolinol: Used in similar applications but with different efficacy and toxicity profiles.

    8-Hydroxyquinoline: A parent compound with broad applications in coordination chemistry and medicinal chemistry.

Uniqueness: 7-Amino-5-iodo-8-quinolinol is unique due to the presence of both an amino group and an iodine atom, which confer distinct chemical reactivity and biological activity. Its ability to chelate metals and disrupt biological processes makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

18472-10-1

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

7-amino-5-iodoquinolin-8-ol

InChI

InChI=1S/C9H7IN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2

InChI Key

JJCLLNDLDHJDRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N)I

Origin of Product

United States

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